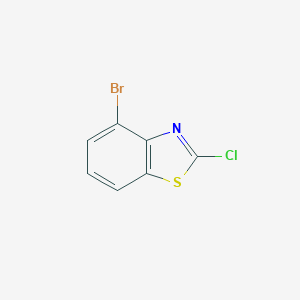

2-Chloro-4-bromobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPFBBVUHHRYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365949 | |

| Record name | 2-Chloro-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-57-6 | |

| Record name | 4-Bromo-2-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Chloro-4-bromobenzothiazole" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-bromobenzothiazole is a halogenated heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry. Its unique structure, featuring a fused benzene and thiazole ring with reactive chloro and bromo substituents, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the benzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in molecules with diverse and potent biological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 182344-57-6 | [1][2] |

| Molecular Formula | C₇H₃BrClNS | [2] |

| Molecular Weight | 248.53 g/mol | [2] |

| Synonyms | 4-bromo-2-chlorobenzo[d]thiazole | [1] |

| Boiling Point | 309.2°C at 760 mmHg | |

| Vapor Pressure | 0.00118 mmHg at 25°C | [1] |

| Purity | ≥98% (Min, HPLC) | [2] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | No data available | [1] |

| Melting Point | No data available | [1] |

Synthesis

The primary synthesis route for this compound involves a multi-step process starting from 2,6-dibromoaniline.[3] This method is analogous to the synthesis of similar halogenated benzothiazoles.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reported synthesis of 2,5-dichloro-1,3-benzothiazole and adapted for this compound as described in the literature.[3]

Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole from 2,6-dibromoaniline

-

Reactants: 2,6-dibromoaniline, Carbon disulfide, and a suitable base (e.g., sodium hydroxide).

-

Procedure:

-

A mixture of 2,6-dibromoaniline and a suitable solvent is prepared in a reaction vessel.

-

Carbon disulfide is added to the mixture.

-

A base is added, and the reaction mixture is heated to 150°C for 16 hours.[3]

-

Upon completion, the reaction is worked up by acidification to precipitate the 4-bromo-2-mercapto-1,3-benzothiazole.

-

The crude product is purified by recrystallization.

-

Step 2: Chlorination of 4-bromo-2-mercapto-1,3-benzothiazole

-

Reactants: 4-bromo-2-mercapto-1,3-benzothiazole, and a chlorinating agent (e.g., sulfuryl chloride or thionyl chloride).

-

Procedure:

-

4-bromo-2-mercapto-1,3-benzothiazole is suspended in an inert solvent.

-

The chlorinating agent is added dropwise at a controlled temperature.

-

The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The solvent and excess chlorinating agent are removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by column chromatography or recrystallization.

-

Figure 1. Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While this compound itself is not known to have direct biological activity, its true value lies in its utility as a versatile intermediate for the synthesis of pharmacologically active compounds. The benzothiazole core is a key pharmacophore in numerous compounds with a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4]

The 2-chloro substituent is a particularly useful functional group, as it can be readily displaced by nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide variety of side chains and functional groups at this position, enabling the generation of large libraries of compounds for biological screening.

Role as a Precursor to Bioactive Molecules

Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents by targeting various signaling pathways and enzymes involved in cancer progression. For instance, some derivatives have been identified as inhibitors of enzymes like NEDD8 activating enzyme (NAE), which is crucial for the function of cullin-RING ligases involved in protein degradation and cell cycle control.[5] Other benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in tumor metabolism and pH regulation.[2]

The general scheme for the utilization of this compound in the synthesis of such bioactive derivatives involves the nucleophilic substitution of the chlorine atom.

Figure 2. General reaction scheme for the synthesis of bioactive derivatives.

Potential in Targeting Cancer-Related Signaling Pathways

While no specific signaling pathways have been directly attributed to this compound, its derivatives have the potential to modulate pathways critical to cancer cell survival and proliferation. For example, by synthesizing derivatives that mimic the structure of known kinase inhibitors, it is plausible to develop compounds that target signaling cascades such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway. The benzothiazole scaffold can serve as a rigid core to which various pharmacophoric groups can be attached to achieve specific binding to the ATP-binding pocket of kinases.

Safety and Handling

This compound is classified as an acute toxicant and an irritant.[1] Appropriate safety precautions must be taken when handling this compound.

| Hazard Statement | Description | GHS Code | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1] |

| Skin Irritation | Causes skin irritation | H315 | [1] |

| Eye Irritation | Causes serious eye irritation | H319 | [1] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [1] |

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly those involved in medicinal chemistry and drug discovery. Its utility as a precursor for a diverse range of biologically active benzothiazole derivatives makes it a key component in the development of novel therapeutic agents. While handling of this compound requires adherence to strict safety protocols due to its toxicity and irritant properties, its synthetic versatility offers considerable opportunities for the exploration of new chemical space in the quest for innovative treatments for diseases such as cancer. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this important building block.

References

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-bromobenzothiazole from 2,6-dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-bromobenzothiazole, a key intermediate in pharmaceutical and materials science research, starting from 2,6-dibromoaniline. The synthesis is a two-step process involving the formation of a 4-bromo-2-mercaptobenzothiazole intermediate, followed by a chlorination reaction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound from 2,6-dibromoaniline proceeds through two principal chemical transformations:

-

Step 1: Thiazole Ring Formation: Cyclization of 2,6-dibromoaniline to form 4-bromo-2-mercapto-1,3-benzothiazole. This is typically achieved through a reaction with a carbon disulfide source.

-

Step 2: Chlorination: Conversion of the 2-mercapto group of the intermediate to a chloro group to yield the final product, this compound. This is generally accomplished using a chlorinating agent such as sulfuryl chloride.

A visual representation of this synthetic workflow is provided below.

Figure 1: Synthetic workflow for this compound.

II. Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-mercapto-1,3-benzothiazole

Reagents and Materials:

-

2,6-Dibromoaniline

-

Carbon Disulfide (CS₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,6-dibromoaniline (1 equivalent) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) and carbon disulfide (2 equivalents).

-

Heat the reaction mixture to 150°C and maintain for 16 hours.[2] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1N HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-2-mercapto-1,3-benzothiazole.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the 2-mercapto group of the intermediate to yield the final product. The use of sulfuryl chloride, with the addition of a catalytic amount of water, has been shown to be an effective method for this transformation, improving yields and reproducibility.[3][4][5]

Reagents and Materials:

-

4-Bromo-2-mercapto-1,3-benzothiazole

-

Sulfuryl Chloride (SO₂Cl₂)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromo-2-mercapto-1,3-benzothiazole (1 equivalent) in sulfuryl chloride (5-10 equivalents).

-

To this solution, add a catalytic amount of water (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 40-50°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

III. Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product. Please note that specific yields can vary depending on the reaction scale and optimization of conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity |

| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | Solid | >98% |

| 4-Bromo-2-mercaptobenzothiazole | C₇H₄BrNS₂ | 246.15 | Solid | >98% |

| This compound | C₇H₃BrClNS | 248.53 | Solid | >98% |

Table 1: Summary of Compound Data.

IV. Structure and Properties

Below are the chemical structures and key identifiers for the compounds involved in this synthesis.

References

- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Water-promoted chlorination of 2-mercaptobenzothiazoles - OAK Open Access Archive [oak.novartis.com]

"2-Chloro-4-bromobenzothiazole" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-bromobenzothiazole is a halogenated heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of halogen atoms, specifically chlorine and bromine, into the benzothiazole scaffold can significantly modulate its physicochemical properties and biological efficacy. This document provides a comprehensive overview of the molecular structure, weight, and known synthetic pathways of this compound, serving as a foundational resource for its application in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 2-position of the thiazole ring and a bromine atom at the 4-position of the benzene ring.

Chemical Structure:

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClNS | [1] |

| Molecular Weight | 248.53 g/mol | [1][2] |

| CAS Number | 182344-57-6 | [1] |

| Predicted Boiling Point | 309.2°C at 760 mmHg | [3] |

| Melting Point | Not available | |

| Density | Not available |

Synthesis Protocol

A known method for the synthesis of this compound involves a multi-step process starting from 2,6-dibromoaniline.[2]

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound is adapted from a procedure described for a related compound, 2,5-dichloro-1,3-benzothiazole, with modifications.[2]

Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole

-

The initial reactant is 2,6-dibromoaniline.[2]

-

This is converted to 4-bromo-2-mercapto-1,3-benzothiazole.[2]

-

The reaction mixture for this step is heated to 150°C for 16 hours.[2]

Step 2: Synthesis of this compound

-

The intermediate, 4-bromo-2-mercapto-1,3-benzothiazole, is then used to produce the final compound, this compound.[2]

Note: The detailed reaction conditions, reagents, and purification methods for each step beyond the provided information are not available in the cited literature and would require further experimental development.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from a substituted aniline to the final benzothiazole derivative. This is a common strategy in heterocyclic chemistry.

Caption: Synthetic pathway of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities, mechanism of action, and associated signaling pathways for this compound. While the broader class of benzothiazole derivatives has been extensively studied for various therapeutic applications, including as antimicrobial and anticancer agents, the specific biological profile of this particular halogenated variant remains to be elucidated through dedicated research.

Conclusion

References

Spectroscopic Analysis of 2-Chloro-4-bromobenzothiazole: A Technical Overview

For Immediate Release

[City, State] – This technical guide is intended for researchers, scientists, and professionals in drug development, providing a focused examination of the spectroscopic properties of the heterocyclic compound 2-Chloro-4-bromobenzothiazole. Due to the limited availability of public domain experimental data for this specific molecule, this document outlines the general methodologies for acquiring Nuclear Magnetic Resonance (NMR) data and presents a logical workflow for such an analysis.

While extensive searches for the specific ¹H and ¹³C NMR data for this compound have not yielded definitive experimental values, this guide serves as a template for the characterization of this and similar chemical entities.

Data Presentation

In the absence of experimentally verified ¹H and ¹³C NMR data for this compound, the following tables are presented as a template for data organization. Researchers who successfully synthesize or procure this compound can populate these tables with their experimental findings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available | |

| Data Not Available |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, which would be applicable to this compound.

General NMR Spectroscopy Protocol:

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

Spectra would be recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

For ¹H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

For ¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Chemical shifts would also be referenced to TMS.

Mandatory Visualization

The logical workflow for the characterization of a synthesized or acquired chemical compound like this compound can be visualized as a flowchart. This diagram illustrates the steps from sample reception to final data analysis and reporting.

Caption: Logical workflow for NMR analysis of a chemical compound.

Solubility Profile of 2-Chloro-4-bromobenzothiazole: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-bromobenzothiazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this exact molecule in public literature, this document outlines the expected solubility profile based on the known behavior of structurally related benzothiazole derivatives. Furthermore, it offers detailed, standardized experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate precise data. This guide also visualizes the critical role of solubility assessment in the drug development pipeline, providing a logical workflow for its integration into preclinical studies.

Introduction to Benzothiazole Solubility

Benzothiazoles are a class of heterocyclic compounds that form the core structure of various pharmacologically active agents. Their inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) govern their physicochemical properties, including solubility. Generally, benzothiazole and its derivatives exhibit good solubility in common organic solvents while demonstrating limited aqueous solubility.[1][2] This characteristic is crucial in the context of drug development, as solubility significantly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[3][4][5][6]

For a substituted benzothiazole such as this compound, the presence of halogen atoms (chloro and bromo groups) will further influence its solubility. These electron-withdrawing groups can affect the molecule's polarity and crystal lattice energy, leading to specific solubility behaviors in different solvent systems.

Expected Solubility Profile of this compound

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the polarizable benzothiazole ring system. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the nitrogen atom of the benzothiazole ring enhances solubility. |

| Non-polar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | "Like dissolves like" principle suggests good solubility due to the presence of chlorine and bromine atoms. |

It is imperative for researchers to experimentally verify these expected solubilities to obtain quantitative data for formulation development and other preclinical studies.

Experimental Protocols for Solubility Determination

To address the need for quantitative data, this section provides detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[7][8] It measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[7]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the calibration curve.

-

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[9][10][11][12] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or organic medium.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

-

Plate shaker

Procedure (Nephelometric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[9]

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

This creates a concentration gradient of the compound across the plate.

-

-

Incubation and Precipitation:

-

Mix the contents of the wells thoroughly using a plate shaker.

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).[10] During this time, the compound may precipitate in wells where its concentration exceeds its kinetic solubility.

-

-

Measurement:

-

Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Visualization of Solubility Assessment in Drug Development

The following diagrams illustrate the logical workflow for solubility assessment and its central role in the drug discovery and development process.

Caption: Thermodynamic Solubility Experimental Workflow.

Caption: Solubility Assessment in Drug Development.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature, this technical guide provides a robust framework for researchers. By understanding the expected solubility based on the benzothiazole scaffold and by employing the detailed experimental protocols provided, drug development professionals can generate the critical data necessary for advancing promising compounds like this compound through the development pipeline. The systematic assessment of solubility, as outlined in the provided workflows, is a cornerstone of successful pharmaceutical development, ensuring that promising therapeutic candidates can be effectively formulated and delivered to achieve their intended clinical outcomes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-4-bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 2-Chloro-4-bromobenzothiazole presents itself as a valuable and versatile starting material for the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 2-position and a bromo substituent on the benzene ring offers multiple avenues for chemical modification, allowing for the exploration of a vast chemical space in the quest for new drugs. This technical guide delves into the potential applications of this compound in medicinal chemistry, drawing upon the established reactivity of the benzothiazole scaffold and the biological profiles of its close analogs.

Synthesis of the Core Scaffold

The foundational step in harnessing the potential of this compound is its synthesis. A documented method involves a multi-step process starting from 2,6-dibromoaniline.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole

A reaction mixture of 2,6-dibromoaniline is heated to 150°C for 16 hours to yield 4-bromo-2-mercapto-1,3-benzothiazole. Detailed reaction conditions and purification methods are analogous to the synthesis of similar mercaptobenzothiazoles and would require optimization for this specific substrate.

Step 2: Chlorination

The intermediate, 4-bromo-2-mercapto-1,3-benzothiazole, is then subjected to a chlorination reaction to replace the thiol group with a chlorine atom, affording the final product, this compound. This step is analogous to the preparation of 2,5-dichloro-1,3-benzothiazole.[1]

Synthetic Potential and Derivatization

The 2-chloro substituent in this compound is a key functional handle for introducing diverse molecular fragments, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. The primary route for derivatization is nucleophilic substitution of the chlorine atom.

Caption: Synthetic pathways from this compound.

Synthesis of 2-Aminobenzothiazole Derivatives

The reaction of 2-chlorobenzothiazoles with various amines is a well-established method for generating a library of 2-aminobenzothiazole derivatives. These derivatives have shown significant potential as anticancer and antimicrobial agents.

A solution of 2-chlorobenzothiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, DMF) is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography. This general protocol can be adapted for this compound to synthesize a variety of 2-amino-4-bromobenzothiazole derivatives.

Potential Therapeutic Applications

While specific biological data for derivatives of this compound is limited in the public domain, the extensive research on analogous benzothiazole compounds provides a strong indication of its potential in various therapeutic areas.

Anticancer Activity

Benzothiazole derivatives are a prominent class of anticancer agents.[2][3][4][5] The substitution pattern on the benzothiazole ring significantly influences their potency and selectivity. For instance, derivatives of 2-aminobenzothiazole have been shown to inhibit various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various | Log GI50 values around -5.5 | [2] |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide | Various | Not specified | [2] |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | IC50 = 9.76 µM | [4] |

| 2-Arylaminobenzothiazole-arylpropenones | HT-29, A549, MCF-7 | IC50 values in the low µM range | [2] |

| 2-azidobenzothiazoles | MCF-7 | IC50 = 22.13 to 61.03 μM | [6] |

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

The anticancer mechanism of benzothiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases and carbonic anhydrases.[2][5][7]

Caption: Potential mechanism of anticancer action.

Antimicrobial Activity

Derivatives of benzothiazole have also demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.[8][9][10][11][12] The introduction of different substituents at the 2-position of the benzothiazole ring has been a successful strategy in developing novel antimicrobial agents.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 4-chloro substituted benzothiazole-based azo dyes | Salmonella typhimurium, Klebsiella pneumonia | 25–50 μg/ml | [8] |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | 0.09–0.18 mg/ml | [8] |

| 2-azidobenzothiazoles | Staphylococcus aureus, Enterococcus faecalis | 8 μg/mL | [12] |

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase.[8]

Caption: Workflow for antimicrobial drug discovery.

Enzyme Inhibition

The benzothiazole scaffold has been identified as a privileged structure for the design of enzyme inhibitors.[7][13][14] This includes the inhibition of carbonic anhydrases, which are implicated in various diseases, and other metabolic enzymes.

| Compound Class | Enzyme | Activity (Ki/IC50) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki = 0.008 ± 0.001 μM | [13] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki = 0.124 ± 0.017 μM | [13] |

| Benzothiazole derivatives | NEDD8 activating enzyme | IC50 = 100 nM (for ZM223) | [14] |

Table 3: Enzyme Inhibitory Activity of Related Thiazole and Benzothiazole Derivatives

The ability to design potent and selective enzyme inhibitors based on the this compound scaffold opens up possibilities for developing drugs for a wide range of diseases.

Conclusion

This compound is a promising, yet underexplored, building block in medicinal chemistry. Its synthetic accessibility and the reactivity of the 2-chloro group provide a solid foundation for the generation of diverse compound libraries. Based on the extensive research into the biological activities of other benzothiazole derivatives, it is highly probable that novel and potent anticancer, antimicrobial, and enzyme-inhibiting agents can be developed from this versatile scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is strongly warranted to unlock its full therapeutic potential. This guide serves as a starting point for researchers to embark on this exciting area of drug discovery.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. saspublishers.com [saspublishers.com]

- 12. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of benzothiazole derivatives as novel non-sulfamide NEDD8 activating enzyme inhibitors by target-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2-Chloro-4-bromobenzothiazole as a Gateway to Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

In the landscape of medicinal chemistry, the benzothiazole core is a privileged scaffold, consistently appearing in a diverse array of biologically active compounds. Its rigid bicyclic structure and the presence of heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. Among the many substituted benzothiazoles, 2-Chloro-4-bromobenzothiazole emerges as a particularly versatile and strategic building block for the synthesis of novel therapeutic agents. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, opening avenues to a wide chemical space of potential drug candidates with activities spanning from anticancer to kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the construction of bioactive molecules, complete with experimental protocols and mechanistic insights.

Physicochemical Properties and Synthesis

This compound is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol .[1] Its structure features a benzothiazole core with a chlorine atom at the 2-position and a bromine atom at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 182344-57-6 | [1][2] |

| Molecular Formula | C₇H₃BrClNS | [1] |

| Molecular Weight | 248.53 g/mol | [1] |

| InChI Key | HWPFBBVUHHRYMR-UHFFFAOYSA-N | [1] |

A common synthetic route to this compound begins with 2,6-dibromoaniline. This starting material undergoes a reaction to form the intermediate 4-bromo-2-mercapto-1,3-benzothiazole, which is then chlorinated to yield the final product.[1]

Caption: General synthesis pathway for this compound.

Reactivity and Application in Synthesis

The synthetic utility of this compound lies in the distinct reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated by the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides. In contrast, the bromine atom at the 4-position on the benzene ring is less reactive towards nucleophiles but is an excellent handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This orthogonal reactivity enables a modular and efficient approach to the synthesis of diverse libraries of compounds.

Caption: Differential reactivity of the chloro and bromo substituents.

Application as a Building Block for Bioactive Molecules

Synthesis of 2-Aminobenzothiazole Derivatives as Kinase Inhibitors

The 2-aminobenzothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors. The synthesis of 2-amino-4-bromobenzothiazole derivatives from this compound provides a key intermediate for the development of potent and selective kinase inhibitors. For instance, derivatives of 2-aminobenzothiazole have been identified as inhibitors of Aurora B kinase, a crucial regulator of cell division that is often overexpressed in cancer.

Experimental Protocol: Synthesis of 2-Amino-4-bromobenzothiazole

This protocol describes the nucleophilic substitution of the 2-chloro group with an amino group.

-

Materials: this compound, ammonia solution (e.g., 28% in water or ammonia in a suitable organic solvent), a sealed reaction vessel.

-

Procedure:

-

In a pressure-resistant sealed tube, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dioxane or ethanol).

-

Add an excess of the ammonia solution (e.g., 10-20 eq).

-

Seal the vessel and heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours (e.g., 12-24 h). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid and wash with water and a suitable organic solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-amino-4-bromobenzothiazole.

-

The resulting 2-amino-4-bromobenzothiazole can be further elaborated. For example, urea-linked aminobenzothiazole derivatives have shown potent and selective inhibitory activity against Aurora B kinase.[3] These compounds typically feature a substituted phenylurea moiety attached to the 2-amino group.

Caption: Simplified signaling pathway of Aurora B kinase and its inhibition.

Table 2: Biological Activity of Representative Benzothiazole-based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| 15g | Aurora B | 1.8 | - | [3] |

| 15k | Aurora B | 2.5 | - | [3] |

Synthesis of 2-Aryl and 2-Alkynylbenzothiazoles via Cross-Coupling Reactions

The bromine atom at the 4-position of this compound serves as a versatile handle for introducing aryl and alkynyl groups through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of derivatives with potential applications as anticancer agents and fluorescent probes.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol describes the coupling of an arylboronic acid with the 4-bromo position.

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-arylbenzothiazole.

-

Experimental Protocol: General Procedure for Sonogashira Cross-Coupling

This protocol describes the coupling of a terminal alkyne with the 4-bromo position.

-

Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) co-catalyst (0.04-0.10 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.2-2.0 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-alkynylbenzothiazole.

-

Caption: Workflow for Suzuki and Sonogashira cross-coupling reactions.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its differentiated reactivity allows for a programmed and modular approach to construct complex molecular architectures. The ability to readily introduce diverse functionalities at both the 2- and 4-positions provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize lead compounds. While research has demonstrated the potential of this scaffold in developing kinase inhibitors and other anticancer agents, further exploration into its application for other therapeutic targets is warranted. The development of novel and efficient synthetic methodologies, including flow chemistry and C-H activation techniques, will undoubtedly expand the utility of this compound in the ongoing quest for new and improved medicines.

References

In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-bromobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 2-Chloro-4-bromobenzothiazole (CAS No. 182344-57-6), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for the safe design of experiments and for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClNS | |

| Molecular Weight | 248.53 g/mol | |

| Appearance | Solid (form not specified) | |

| Boiling Point | 309.2°C at 760 mmHg | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Hazard Identification and Toxicity

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below, with detailed toxicity data provided in the subsequent table.

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Quantitative Toxicity Data

The following table summarizes the available cytotoxicity data for this compound and its derivatives. This data is crucial for assessing the compound's potential biological hazards.

| Compound/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |

| 7d (containing this compound) | SH-SY5Y | >200 | |

| 7c (5-bromo analog) | SH-SY5Y | ~100 | |

| 7b (6-bromo analog) | SH-SY5Y | ≥200 |

Experimental Protocols for Safe Handling

The following protocols provide detailed methodologies for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.

Weighing and Dispensing

-

Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.

-

Use a dedicated set of spatulas and weighing boats.

-

Clean all equipment thoroughly after use.

Dissolving and Reactions

-

When dissolving the solid, add the solvent slowly to avoid splashing.

-

Conduct all reactions in a chemical fume hood.

-

Ensure that all reaction vessels are properly secured and that a secondary containment tray is in place in case of spills.

-

Be aware of potential exothermic reactions, especially when mixing with strong acids, bases, or oxidizing agents.

Waste Disposal

-

Dispose of all waste containing this compound as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.1.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Prevent the spilled material from entering drains or waterways.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride, and hydrogen bromide under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Relationship between PPE and routes of exposure.

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Chloro-4-bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the regioselective Suzuki coupling of 2-chloro-4-bromobenzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at specific positions is crucial for the development of novel therapeutic agents. The differential reactivity of the bromine and chlorine substituents in this compound allows for a regioselective approach, primarily leading to arylation at the more reactive 4-position.

Principle of Regioselectivity

The success of this regioselective coupling hinges on the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which generally follows the order: I > Br > OTf > Cl.[1] In the case of this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity allows for the selective formation of 4-aryl-2-chlorobenzothiazoles, leaving the chloro group at the 2-position available for subsequent transformations.

Experimental Workflow

The general workflow for the regioselective Suzuki coupling of this compound is depicted in the following diagram:

Caption: Experimental workflow for the regioselective Suzuki coupling.

Catalytic Cycle

The catalytic cycle for this Suzuki coupling reaction is illustrated below. It involves the key steps of oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Recommended Reaction Conditions

Based on analogous reactions with dihaloarenes, the following conditions are recommended for the regioselective Suzuki coupling of this compound.[2]

| Parameter | Recommended Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 3-5 mol% is typically sufficient. Other Pd(0) or Pd(II) precursors with appropriate ligands can also be effective. |

| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | 2-3 equivalents. Cesium carbonate may be beneficial for less reactive boronic acids. |

| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) or Dioxane/Water | A biphasic solvent system is often employed to facilitate the dissolution of both organic and inorganic reagents. |

| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to ensure complete consumption of the benzothiazole substrate. |

| Temperature | 80 - 100 °C | The reaction temperature may need to be optimized depending on the specific substrates and catalyst system. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | It is crucial to degas the solvent and maintain an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst. |

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 2-chloro-4-(4-methoxyphenyl)benzothiazole.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-(4-methoxyphenyl)benzothiazole.

-

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results with Various Arylboronic Acids

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a range of electronically and sterically diverse arylboronic acids, based on typical yields observed in similar regioselective couplings.

| Entry | Arylboronic Acid | Expected Product | Typical Yield Range (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-phenylbenzothiazole | 80 - 95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)benzothiazole | 85 - 98 |

| 3 | 4-Methylphenylboronic acid | 2-Chloro-4-(4-methylphenyl)benzothiazole | 82 - 96 |

| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)benzothiazole | 78 - 92 |

| 5 | 3-Chlorophenylboronic acid | 2-Chloro-4-(3-chlorophenyl)benzothiazole | 75 - 90 |

| 6 | 2-Thienylboronic acid | 2-Chloro-4-(thiophen-2-yl)benzothiazole | 70 - 88 |

| 7 | 2-Naphthylboronic acid | 2-Chloro-4-(naphthalen-2-yl)benzothiazole | 75 - 90 |

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. Optimization may be required for each specific substrate combination.

Troubleshooting

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is not deactivated. Use fresh catalyst and properly degassed solvents.

-

Insufficient Heating: The reaction may require higher temperatures.

-

Ineffective Base: A stronger base like cesium carbonate or potassium phosphate may be necessary for challenging substrates.

-

-

Formation of Byproducts (e.g., Homocoupling of Boronic Acid):

-

Oxygen Contamination: Rigorously maintain an inert atmosphere.

-

Incorrect Stoichiometry: Use a minimal excess of the boronic acid.

-

-

Loss of Regioselectivity (Coupling at the C-2 Position):

-

Harsh Conditions: Prolonged reaction times or very high temperatures might lead to some coupling at the C-Cl bond. Monitor the reaction closely.

-

Catalyst/Ligand Choice: Certain ligands may alter the selectivity. For selective C-Br coupling, standard phosphine ligands like PPh₃ are generally reliable.

-

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound offers a reliable and efficient method for the synthesis of 4-aryl-2-chlorobenzothiazoles. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. This protocol provides a valuable tool for medicinal chemists and other researchers in the synthesis of novel benzothiazole derivatives for various applications.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzothiazole. This versatile building block offers two distinct reaction sites, the C4-bromo and C2-chloro positions, allowing for selective functionalization to generate a diverse range of substituted benzothiazole derivatives for applications in medicinal chemistry and materials science.

Introduction

The benzothiazole scaffold is a privileged pharmacophore found in a wide array of biologically active compounds. The ability to selectively introduce various substituents onto this heterocyclic system is of paramount importance in drug discovery and development. This compound serves as an excellent starting material for such endeavors, with the differential reactivity of the carbon-halogen bonds enabling regioselective cross-coupling reactions.

Based on the well-established principles of palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Consequently, reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are expected to proceed selectively at the C4-position, leaving the C2-chloro group intact for potential subsequent transformations. This selective functionalization allows for the synthesis of a variety of 4-substituted-2-chlorobenzothiazoles.

Regioselective Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions on this compound are anticipated to exhibit high regioselectivity for the C4-position due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step of the catalytic cycle. This allows for the synthesis of a diverse library of 4-substituted 2-chlorobenzothiazoles.

Caption: Generalized catalytic cycle for regioselective cross-coupling at the C4-position.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-chlorobenzothiazoles

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds. In the case of this compound, this reaction with various arylboronic acids is expected to selectively yield 4-aryl-2-chlorobenzothiazole derivatives. A ligand-free approach, which can be advantageous in terms of cost and simplicity, has been shown to be effective for sterically hindered benzothiazole substrates and can be adapted for this transformation.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure for the Synthesis of 4-Aryl-2-chlorobenzothiazoles:

-

To a dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chlorobenzothiazole.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-chlorobenzothiazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted benzothiazoles. This reaction is expected to occur selectively at the C4-position of this compound when reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 2: Representative Sonogashira Coupling Conditions and Yields

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 80-90 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |

| 3 | 1-Hexyne | Pd₂(dba)₃ / P(t-Bu)₃ | CuI | DIPA | Toluene | 70 | 12 | 70-80 |

Experimental Protocol: Sonogashira Coupling

General Procedure for the Synthesis of 4-Alkynyl-2-chlorobenzothiazoles:

-

To a dried Schlenk flask, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Heat the mixture to the specified temperature (e.g., 60 °C) and stir for the indicated time (e.g., 6 hours).

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 4-alkynyl-2-chlorobenzothiazole.

Heck Reaction: Synthesis of 4-Alkenyl-2-chlorobenzothiazoles

The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene. For this compound, this reaction is expected to selectively occur at the C4-Br position to yield 4-alkenyl-2-chlorobenzothiazole derivatives.

Table 3: Representative Heck Reaction Conditions and Yields

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-80 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMAc | 120 | 18 | 65-75 |

| 3 | Cyclohexene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 60-70 |

Experimental Protocol: Heck Reaction

General Procedure for the Synthesis of 4-Alkenyl-2-chlorobenzothiazoles:

-

In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required, e.g., P(o-tol)₃, 10 mol%), and base (e.g., Et₃N, 2.0 mmol).

-

Add the degassed solvent (e.g., DMF, 5 mL).

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to afford the desired 4-alkenyl-2-chlorobenzothiazole.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-chlorobenzothiazoles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction is expected to proceed selectively at the C4-position of this compound to provide various 4-amino-2-chlorobenzothiazole derivatives, which are valuable intermediates in medicinal chemistry.

Table 4: Representative Buchwald-Hartwig Amination Conditions and Yields

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | THF | 80 | 24 | 70-80 |

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure for the Synthesis of 4-Amino-2-chlorobenzothiazoles:

-

To a glovebox-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

-

Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the desired 4-amino-2-chlorobenzothiazole.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and regioselective strategy for the synthesis of a wide variety of 4-substituted-2-chlorobenzothiazole derivatives. The protocols outlined in these application notes offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. The remaining C2-chloro position offers a handle for further diversification, enabling the creation of complex, polysubstituted benzothiazole libraries. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields and purity.

Application Notes and Protocols: Synthesis and Antibacterial Screening of 2-Chloro-4-bromobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel 2-chloro-4-bromobenzothiazole derivatives and their subsequent evaluation for antibacterial activity. The protocols outlined below are intended to guide researchers in the development of new potential antimicrobial agents based on the benzothiazole scaffold.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the urgent discovery of new antibacterial agents.[1] Benzothiazole and its derivatives have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, serves as a versatile scaffold for the design of novel therapeutic agents. This document details the synthesis of derivatives of this compound and provides a robust protocol for screening their antibacterial efficacy.

Synthesis of this compound Derivatives